10Z,12E-Octadecadienoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

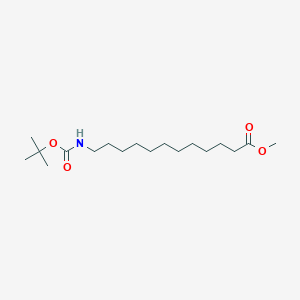

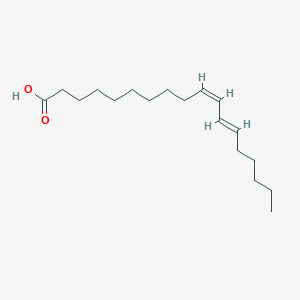

10Z,12E-Octadecadienoic acid, also known as (10Z,12E)-10,12-Octadecadienoic acid, is a type of fatty acid . It belongs to the class of organic compounds known as lineolic acids and derivatives . These are derivatives of lineolic acid, a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions .

Synthesis Analysis

Three approaches for the synthesis of octadecadienoic acids with conjugated double bond systems are presented: synthesis of (10Z, 12Z)-octadecadienoic acid via an enyne-substructure; the use of an educt with a conjugated double bond system for the synthesis of (10 E, 12 E -octadecadienoic acid; and the Suzuki cross coupling for the synthesis of (7 E ,9 Z )-octadecadienoic acid .Molecular Structure Analysis

The molecular formula of this compound is C18H32O2 . It has an average mass of 280.445 Da and a monoisotopic mass of 280.240234 Da .Physical And Chemical Properties Analysis

This compound has 20 heavy atoms, no rings, no aromatic rings, and 14 rotatable bonds . It has a van der Waals molecular volume of 329.62, a topological polar surface area of 37.3, one hydrogen bond donor, and two hydrogen bond acceptors . Its logP is 5.88, and its molar refractivity is 86.99 .科学的研究の応用

Synthesis and Derivatives : Research has focused on synthesizing various forms of octadecadienoic acids, including different isomers, to explore their potential applications. For instance, Kellersmann, Steinhart, and Francke (2006) discussed various approaches for synthesizing these acids, such as using an enyne-substructure and Suzuki cross coupling (Kellersmann, Steinhart, & Francke, 2006).

Biological Activity and Health Applications : Li et al. (2009) synthesized hydroxylated derivatives of linoleic acid and found moderate in vitro cytotoxicity against various human cancer cell lines, suggesting potential therapeutic applications (Li et al., 2009). Similarly, Hayshi et al. (1998) isolated hydroxy acids from rice bran, demonstrating significant antitumor activity in both in vitro and in vivo models (Hayshi, Nishikawa, Mori, Tamura, Matsushita, & Matsui, 1998).

Industrial and Chemical Applications : Various studies have explored the conversion of linoleic acid into valuable hydroperoxides, highlighting the utility of these compounds in industrial processes. For instance, Villaverde et al. (2013) discussed the efficient conversion of linoleic acid into hydroperoxides using a cloned lipoxygenase, showcasing potential applications in chemical engineering (Villaverde, Santos, Haarmann, Neto, Simões, Domingues, & Silvestre, 2013).

Analytical and Separation Techniques : The complexity of conjugated linoleic acid isomers has led to advancements in analytical techniques. Roach, Mossoba, Yurawecz, and Kramer (2002) detailed methods for the chromatographic separation and identification of these isomers, which are crucial for understanding their biological roles (Roach, Mossoba, Yurawecz, & Kramer, 2002).

特性

IUPAC Name |

(10Z,12E)-octadeca-10,12-dienoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/b7-6+,9-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJZMAHZJGSBKD-MUIOLIGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C\CCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。